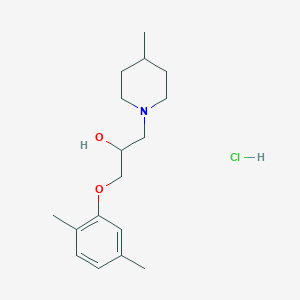![molecular formula C24H32N4O5 B5213477 Ethyl 4-(3-{4'-carbamoyl-[1,4'-bipiperidin]-1'-YL}-2,5-dioxopyrrolidin-1-YL)benzoate](/img/structure/B5213477.png)
Ethyl 4-(3-{4'-carbamoyl-[1,4'-bipiperidin]-1'-YL}-2,5-dioxopyrrolidin-1-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a bipiperidine moiety, and a dioxopyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate typically involves multiple steps, including the formation of the bipiperidine and dioxopyrrolidine rings, followed by esterification with benzoic acid. Common synthetic routes may involve:
Formation of Bipiperidine Moiety: This step often involves the reaction of piperidine with suitable reagents to form the bipiperidine structure.
Formation of Dioxopyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds.
Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate can be compared with similar compounds such as:
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Tetraethylammonium 2-(carbamoyl)benzoate: Another compound with a carbamoyl group, used as a bifunctional organocatalyst.
Propiedades
IUPAC Name |
ethyl 4-[3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c1-2-33-22(31)17-6-8-18(9-7-17)28-20(29)16-19(21(28)30)26-14-10-24(11-15-26,23(25)32)27-12-4-3-5-13-27/h6-9,19H,2-5,10-16H2,1H3,(H2,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULFSNDCAPWPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5213397.png)
![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5213405.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)
![3-{1-[(3-chloro-6-oxo-1(6H)-pyridazinyl)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5213435.png)



![3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5213463.png)
![4-[(3-Methylpiperidin-1-yl)methyl]quinoline](/img/structure/B5213471.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide](/img/structure/B5213484.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B5213500.png)
